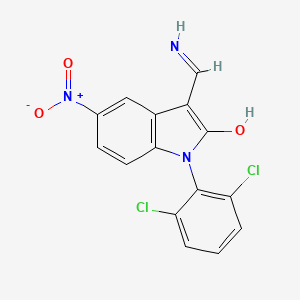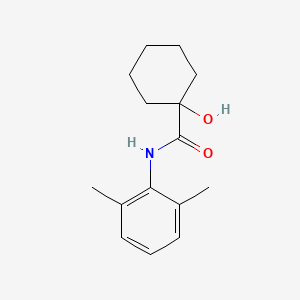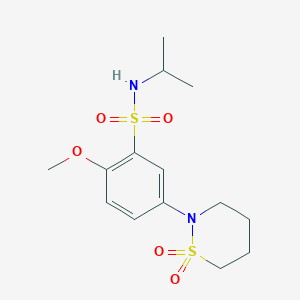
1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of 2,6-dichlorophenylboronic acid with a suitable indole derivative under palladium catalysis. The reaction conditions are generally mild, and the use of organoboron reagents makes the process environmentally benign . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol involves its interaction with specific molecular targets. For instance, similar compounds like diclofenac inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain . The exact molecular pathways and targets for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol can be compared with other indole derivatives and compounds containing dichlorophenyl groups. Similar compounds include:
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains a dichlorophenyl group.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus, known for its role in plant growth and development.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-11-2-1-3-12(17)14(11)19-13-5-4-8(20(22)23)6-9(13)10(7-18)15(19)21/h1-7,18,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHSDHKHOHHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)C=N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B5190861.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)


![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)
![1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5190926.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5190950.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5190960.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B5190969.png)
